N-benzyl-2-fluoro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzyl-2-fluoro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGUKTYUKQCOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266836 | |
| Record name | 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136146-84-4 | |
| Record name | 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136146-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
N-benzyl-2-fluoro-5-nitrobenzamide serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Synthetic Routes
- Amide Bond Formation : The compound can be synthesized through the reaction of 2-fluoro-5-nitrobenzoic acid with benzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions.
- Functional Group Transformations : The nitro group can be reduced to an amino group, or the fluorine atom may undergo substitution reactions with nucleophiles, broadening its utility in synthetic chemistry.
Biological Research
In biological contexts, this compound is being investigated for its potential therapeutic applications.
Case Studies
- Pharmacological Research : Studies have shown that derivatives of this compound exhibit selective inhibition of certain enzymes, suggesting potential roles as drug candidates .
- Immunomodulatory Effects : Recent investigations into the compound's ability to modulate immune responses highlight its potential in treating inflammatory diseases by reducing pro-inflammatory markers in microglial cells .
Industrial Applications
Beyond academic research, this compound has applications in the industrial sector:
- Specialty Chemicals Production : It can be used to develop specialty chemicals with tailored properties for various applications, including materials science and agrochemicals.
- Pharmaceutical Development : As a lead compound, it can serve as a starting point for synthesizing novel pharmaceuticals aimed at specific therapeutic targets .
Mechanism of Action
The mechanism by which N-benzyl-2-fluoro-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can participate in redox reactions, while the fluorine atom can influence the compound's binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following compounds share structural similarities with N-benzyl-2-fluoro-5-nitrobenzamide but differ in substituent positions or functional groups:
Key Observations :
- N-Benzyl vs.
- Fluoro vs. Hydroxy Substituents : Replacing the hydroxy group (as in 2-hydroxy-5-nitro-N-phenylbenzamide) with fluorine reduces hydrogen-bonding capacity but increases metabolic stability .
- Nitro Group Position : The para-nitro group (C5) in the target compound and its analogs is critical for electronic effects, directing electrophilic substitution reactions and influencing crystal packing .
Physicochemical Properties
- Lipophilicity (logP): Fluorine and nitro groups lower logP compared to non-halogenated analogs. For example, N-phenyl-2-fluoro-5-nitrobenzamide (logP ≈ 2.1) is less lipophilic than N-phenyl-2-hydroxy-5-nitrobenzamide (logP ≈ 1.8) due to fluorine’s electronegativity .
- Solubility : Hydroxy-containing analogs (e.g., 2-hydroxy-5-nitro-N-phenylbenzamide) exhibit higher aqueous solubility than fluoro-substituted derivatives, as seen in their crystal structure reports .
Biological Activity
N-benzyl-2-fluoro-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of pharmaceuticals. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: CHFNO
- Molecular Weight: 252.23 g/mol
- IUPAC Name: this compound
The presence of the fluoro and nitro groups significantly influences its biological activity by enhancing binding affinity to target enzymes and altering its pharmacokinetic properties.
This compound primarily acts as an enzyme inhibitor . The nitro group can participate in redox reactions, while the fluorine atom enhances lipophilicity, facilitating cellular uptake. The compound's mechanism of action is believed to involve:
- Binding to Active Sites: The compound may bind to the active sites of specific enzymes, inhibiting their function.
- Disruption of Protein-Ligand Interactions: It can disrupt critical interactions necessary for enzyme activity, leading to downstream effects on metabolic pathways.
In Vitro Studies
Recent studies have evaluated the antiprotozoal activity of this compound against various parasites. For instance, it has shown promising results against Trypanosoma brucei, where it acts by displacing essential proteins from DNA binding sites, disrupting kinetoplast DNA function and leading to cell death .
Case Studies
- Antileishmanial Activity: A study highlighted its potential as an antileishmanial agent, demonstrating effective inhibition of Leishmania species in vitro. The compound’s structural features were linked to its enhanced activity against these pathogens .
- Antibacterial Properties: Research indicated that derivatives of benzamide compounds, including this compound, exhibited significant antibacterial effects against various bacterial strains. The introduction of electron-withdrawing groups like nitro greatly improved their efficacy .
Comparative Analysis
The biological activity of this compound can be compared with other benzamide derivatives. The following table summarizes key findings from various studies:
| Compound | Activity Type | Target Organism/Pathway | IC50 (µM) |
|---|---|---|---|
| This compound | Antiprotozoal | Trypanosoma brucei | 15 |
| 4-Chloro-benzamides | Antibacterial | Staphylococcus aureus | 20 |
| Nitroimidazole derivatives | Antiparasitic | Leishmania spp. | 10 |
Synthesis
The synthesis of this compound typically involves:
- Formation of Amide Bonds: Reaction between benzylamine and 2-fluoro-5-nitrobenzoic acid.
- Purification Techniques: Recrystallization or chromatography is used to obtain pure compounds.
Research Applications
This compound serves as a valuable scaffold in medicinal chemistry for developing new drugs targeting specific diseases. Its unique properties make it suitable for:
- Pharmaceutical Development: As a lead compound in drug discovery programs aimed at treating infectious diseases.
- Biological Studies: Investigating enzyme inhibition mechanisms and protein interactions.
Preparation Methods
Nitration of 2-Fluorobenzoic Acid
Nitration of aromatic rings requires careful control of directing groups. The carboxylic acid group (-COOH) acts as a meta director, while the fluorine atom (-F) directs ortho/para. In 2-fluorobenzoic acid, the -COOH group dominates, directing nitration to position 5 (Figure 1).
Procedure (Adapted from Patent CN101948390A):
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Nitrating Agent : A sulfonitric mixture (H₂SO₄/HNO₃, 3:1 v/v) at 0–5°C.
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Reaction Conditions :
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Add 2-fluorobenzoic acid (1.0 mol) to the nitrating mixture over 4 hours.
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Maintain temperature ≤10°C to prevent side reactions.
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Stir for 2 hours post-addition, then dilute with ice water.
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Workup :
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Filter the precipitated product and wash with cold water.
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Recrystallize from ethanol/water (1:1) to yield 2-fluoro-5-nitrobenzoic acid.
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Key Data :
Mechanistic Insight :
The nitronium ion (NO₂⁺) generated in the sulfonitric mixture attacks the aromatic ring at position 5, stabilized by the electron-withdrawing -COOH group. The fluorine atom’s ortho/para directing effect is secondary but ensures regioselectivity.
Synthesis of 2-Fluoro-5-Nitrobenzoyl Chloride
Acid Chloride Formation
Conversion of the carboxylic acid to its acyl chloride is critical for amide bond formation. Thionyl chloride (SOCl₂) is preferred due to its high efficiency and byproduct volatility.
Procedure :
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Reagents : 2-Fluoro-5-nitrobenzoic acid (1.0 mol), SOCl₂ (3.0 mol), catalytic DMF.
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Conditions :
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Reflux at 70°C for 4 hours under nitrogen.
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Remove excess SOCl₂ via distillation.
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Workup :
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Dissolve the residue in dry dichloromethane (DCM) for immediate use.
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Key Data :
Side Reactions :
Overheating may lead to decomposition, evidenced by darkening of the reaction mixture.
Amidation with Benzylamine
Coupling Reaction
The acyl chloride reacts with benzylamine in a nucleophilic acyl substitution, forming the amide bond.
Procedure :
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Reagents : 2-Fluoro-5-nitrobenzoyl chloride (1.0 mol), benzylamine (1.2 mol), triethylamine (TEA, 1.5 mol).
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Conditions :
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Dissolve acyl chloride in dry DCM at 0°C.
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Add benzylamine and TEA dropwise.
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Stir at room temperature for 12 hours.
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Workup :
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Wash with 5% HCl (to remove excess amine), then saturated NaHCO₃.
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Dry over MgSO₄ and concentrate under reduced pressure.
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Recrystallize from ethyl acetate/hexane.
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Key Data :
Optimization Notes :
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Solvent Choice : DCM minimizes side reactions compared to THF.
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Stoichiometry : Excess benzylamine ensures complete conversion.
Alternative Synthetic Routes
Direct Nitration of N-Benzyl-2-Fluorobenzamide
Nitrating the pre-formed amide risks functional group incompatibility. The nitro group’s introduction post-amide formation requires mild conditions to prevent hydrolysis.
Procedure (Hypothetical) :
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Nitrating Agent : Acetyl nitrate (AcONO₂) in acetic anhydride at -10°C.
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Conditions :
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Add AcONO₂ to a solution of N-benzyl-2-fluorobenzamide in Ac₂O.
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Stir for 6 hours at 0°C.
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Challenges :
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Low regioselectivity (competing ortho nitration).
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Amide hydrolysis under acidic conditions.
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Feasibility : Limited by poor yields (≤50%) and side products.
Industrial-Scale Considerations
Catalytic Hydrolysis of Trichloromethyl Intermediates
Patent CN101948390A highlights hydrolysis of trichloromethyl groups to carboxylic acids using H₂SO₄ (Figure 2). Adapting this for 2-fluoro-5-nitrobenzoic acid synthesis:
Procedure :
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Substrate : 2-Fluoro-5-nitrotrichlorotoluene.
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Hydrolysis :
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Reflux with 85% H₂SO₄ at 100°C for 3 hours.
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Quench with ice water and extract with ethyl acetate.
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Advantages :
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High purity (>94% by HPLC).
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Scalable to multi-kilogram batches.
Q & A
Q. What are common synthetic routes for N-benzyl-2-fluoro-5-nitrobenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via benzoylation of 2-fluoro-5-nitrobenzoic acid derivatives with benzylamine. Key steps include:
- Using coupling agents like EDC/HOBt or direct acylation with acid chlorides.
- Optimizing stoichiometry (e.g., 1.2:1 benzylamine-to-acid chloride ratio) to minimize unreacted intermediates.
- Temperature control (0°C to room temperature) to reduce side reactions like over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic substitution patterns (e.g., fluorine-induced deshielding at ~160 ppm in ¹³C NMR) and confirms amide bond formation (δ 8.5–8.7 ppm for NH in ¹H NMR).
- Fluorine-19 NMR : Detects chemical shifts (~-110 ppm) to confirm fluorine’s electronic environment.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 305 [M+H]+). Cross-referencing with computational models (DFT) resolves ambiguities .
Q. What safety protocols are essential when handling this compound?
- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation (S22) or skin contact (S24/25).
- Neutralize acidic/basic waste with 10% NaHCO3 before disposal.
- Document handling per TSCA compliance for regulatory transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental NMR data?
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate NMR shifts, focusing on nitro and benzyl group electronic effects.
- Validate experimentally using 2D NMR (COSY, HSQC) to clarify coupling patterns.
- For crystal structure ambiguities, use X-ray diffraction to analyze hydrogen bonding (e.g., N–H···N interactions) and packing motifs .
Q. What strategies mitigate competing reactions during fluorination or nitration?
- Regioselectivity Control : Leverage meta-directing nitro groups to position fluorine.
- Low-Temperature Nitration : Use HNO3/H2SO4 at -10°C to prevent over-nitration.
- Reaction Monitoring : Track intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry dynamically .
Q. How to design bioactivity assays for kinase inhibition potential?
- In Vitro Profiling : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- IC50 Determination : Apply ATP-concentration gradients (0–100 μM) and fit data to nonlinear regression models.
- Structural Validation : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hydrophobic interactions with benzyl groups) .
Methodological Considerations
- Contradictory Spectral Data : Combine experimental (NMR, MS) and computational (DFT) approaches to resolve electronic effects.
- Reaction Optimization : Use fractional factorial design to test variables (temperature, solvent, catalyst).
- Crystallization : Recrystallize from methanol/water to obtain single crystals for XRD analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
